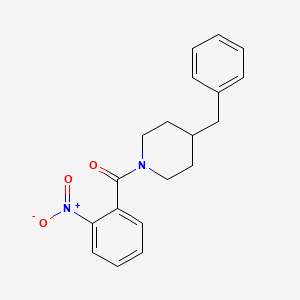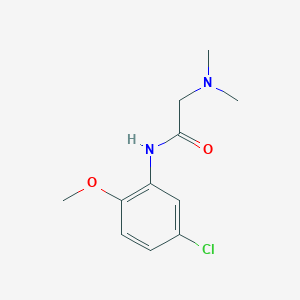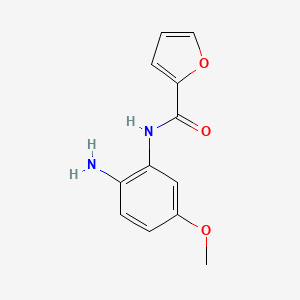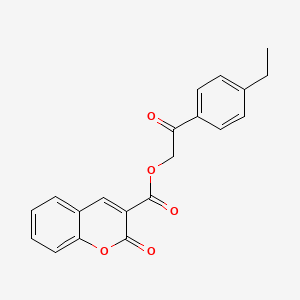![molecular formula C15H12N2O3S B5706419 methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)
methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate, also known as MPTA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTA belongs to the class of thienopyrimidines, which have been reported to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
作用機序
The exact mechanism of action of methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate is not fully understood. However, it has been suggested that methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate may act by inhibiting the activity of certain enzymes involved in viral replication and cancer cell proliferation. For example, methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been reported to inhibit the activity of the HCV NS5B polymerase, which is essential for viral RNA replication. In addition, methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has also been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation.
Biochemical and Physiological Effects:
methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been reported to exhibit a wide range of biochemical and physiological effects. In a study conducted by Liu et al., methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate was found to induce apoptosis in breast cancer cells through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. In addition, methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). Furthermore, methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the major advantages of methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate is its potent antiviral and anticancer activity, which makes it a promising candidate for the development of new drugs. In addition, methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has also been reported to exhibit good bioavailability and pharmacokinetic properties, which are important for drug development. However, one of the limitations of methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate is its relatively low solubility in water, which may affect its efficacy in vivo. Furthermore, the exact mechanism of action of methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate is not fully understood, which may hinder its further development as a drug candidate.
将来の方向性
For methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate include further elucidation of its mechanism of action, optimization of its synthesis, evaluation of its in vivo efficacy, and assessment of its toxicity and safety profile.
合成法
The synthesis of methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves the reaction between 2-amino-4-phenylthieno[2,3-d]pyrimidine-5-carboxylic acid and methyl chloroacetate in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate. The overall yield of the synthesis is reported to be around 60%.
科学的研究の応用
Methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been shown to exhibit potent antiviral activity against the hepatitis C virus (HCV), which is a major cause of liver disease worldwide. In a study conducted by Wang et al., methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate was found to inhibit HCV replication in vitro with an EC50 value of 0.17 μM. The mechanism of antiviral activity was suggested to be through the inhibition of viral RNA replication. In addition, methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has also been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of anticancer activity was suggested to be through the induction of apoptosis and cell cycle arrest.
特性
IUPAC Name |
methyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-13(18)8-17-9-16-14-11(15(17)19)7-12(21-14)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECZUGJRYYCFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706341.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)


![3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5706362.png)
![8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5706370.png)
![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)
![1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5706379.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)
![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)